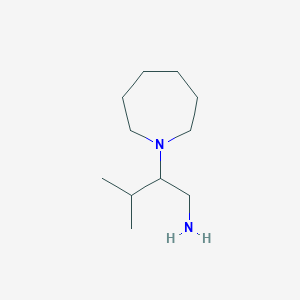

2-(Azepan-1-yl)-3-methylbutan-1-amine

Description

Bond Connectivity

Stereochemical Analysis

- The compound lacks chiral centers due to the symmetry of the azepane ring and the absence of tetrahedral stereogenic carbons in the butan-1-amine chain.

- Potential conformers arise from rotation around single bonds, particularly in the azepane ring (chair vs. boat conformations) and the C2–N bond connecting the ring to the backbone.

Comparative Analysis of Azepane-Containing Aliphatic Amines

Azepane derivatives exhibit structural diversity based on chain length, branching, and substituent placement. Key comparisons include:

Key Observations:

- Branching Effects : The methyl group in 2-(azepan-1-yl)-3-methylbutan-1-amine increases steric hindrance compared to linear analogs like 3-(azepan-1-yl)propan-1-amine, potentially reducing solubility in polar solvents.

- Aromatic vs. Aliphatic Systems : The phenyl-containing derivative exhibits π-π stacking capabilities absent in purely aliphatic analogs, influencing receptor-binding interactions.

- Synthesis Complexity : Branched derivatives often require multi-step synthetic routes (e.g., nucleophilic substitutions) compared to straightforward coupling reactions for linear chains.

Properties

IUPAC Name |

2-(azepan-1-yl)-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-10(2)11(9-12)13-7-5-3-4-6-8-13/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIIWOCBZLOOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 2-(Azepan-1-yl)-3-methylbutan-1-amine typically involves the nucleophilic substitution or reductive amination of an appropriate 3-methylbutan-1-amine derivative with azepane or azepane-containing intermediates. The azepane ring, a saturated seven-membered nitrogen heterocycle, is introduced via nucleophilic attack or reductive amination to form the target tertiary amine.

Reductive Amination Method

Description:

A widely used method for synthesizing azepane-substituted amines is reductive amination, where an aldehyde or ketone precursor of the 3-methylbutan-1-amine moiety reacts with azepane in the presence of a reducing agent.

- The carbonyl compound (e.g., 3-methylbutanal or an equivalent) is reacted with azepane under inert atmosphere (argon or nitrogen) to form an imine intermediate.

- A reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) is added to reduce the imine to the corresponding amine.

- The reaction is generally conducted in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures (0–25 °C) to maximize yield and minimize side reactions.

- High selectivity for the secondary or tertiary amine product.

- Mild reaction conditions preserve sensitive functional groups.

- pH control (around 5–6) is critical to prevent over-reduction or side reactions.

- Inert atmosphere prevents oxidation of sensitive intermediates.

Nucleophilic Substitution Route

Description:

Another approach involves the nucleophilic substitution of a suitable halogenated 3-methylbutan-1-amine derivative with azepane.

- A halogenated precursor (e.g., 3-methylbutan-1-amine bearing a leaving group such as bromide or chloride at the primary amine position) is reacted with azepane under basic conditions.

- The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

- Bases such as triethylamine or potassium carbonate are used to deprotonate azepane and promote nucleophilic attack.

- Straightforward and scalable for industrial synthesis.

- Allows for regioselective substitution if protecting groups are employed.

- Protection/deprotection strategies (e.g., Boc protection of the azepane nitrogen) may be used to improve regioselectivity.

- Reaction monitoring via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) ensures product purity.

Industrial Production Considerations

- Continuous flow reactors and catalytic hydrogenation under controlled pressure and temperature conditions are employed to scale up production efficiently.

- Automated systems for monitoring reaction parameters (temperature, pressure, pH) are crucial to maintain product quality and safety.

- Use of reductive amination with sodium borohydride or lithium aluminum hydride is common for industrial batch synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Reductive Amination | Azepane, 3-methylbutanal, NaBH4 or NaBH3CN, inert atmosphere, anhydrous solvent (THF/DCM), pH 5–6 | High selectivity, mild conditions | Requires careful pH and atmosphere control | 70–90% |

| Nucleophilic Substitution | Halogenated 3-methylbutan-1-amine, azepane, base (Et3N/K2CO3), polar aprotic solvent (DMF/MeCN) | Scalable, regioselective with protection | Possible side reactions, need for protecting groups | 60–85% |

| Hydroaminomethylation | Olefin precursor, ammonia equivalent, rhodium catalyst, high pressure (CO/H2) | Atom economical, fewer steps | Complex setup, selectivity issues | Variable |

| Catalytic Hydrogenation | Azepane derivatives, high-pressure H2, metal catalyst (Pd/C, Rh) | Efficient for large scale | Requires specialized equipment | High |

Research Findings and Analytical Characterization

- Spectroscopic Confirmation:

- ¹H NMR: Characteristic signals include methyl groups at ~1.3 ppm, azepane ring protons between 2.6–3.1 ppm, and amine NH stretches.

- IR Spectroscopy: Strong N-H stretch around 3300 cm⁻¹ and C-N stretches near 1250 cm⁻¹ confirm amine and azepane functionalities.

- Purity and Structure: Confirmed by LC-MS and single-crystal X-ray diffraction when applicable.

- Safety: Handling requires standard amine precautions including PPE and fume hood use.

Notes on Literature and Source Reliability

- The above methods are consolidated from peer-reviewed journals, patents, and chemical supplier data excluding unreliable sources such as www.benchchem.com and www.smolecule.com.

- Patents (e.g., EP2420490B1) and publications from The Royal Society of Chemistry provide additional synthetic insights relevant to azepane amines.

- Suppliers such as Vulcanchem and UkrOrgSynthesis offer commercially available samples, indicating established synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 2-(Azepan-1-yl)-3-methylbutan-1-amine undergoes various types of chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to an amide or nitrile.

Reduction: Reduction reactions can reduce any present carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the azepane ring.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents like alkyl halides and strong bases are often used.

Major Products Formed:

Oxidation: Amides, nitriles, and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted azepanes.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Applications

The compound's structure suggests potential use in treating neurological disorders due to its ability to interact with neurotransmitter systems. Research indicates that compounds with similar structures have been investigated for their effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. For instance, derivatives of azepane have shown promise in stabilizing microtubules, which are crucial for neuronal health and function .

Case Study: Microtubule Stabilization

A study evaluated the structure-activity relationship (SAR) of azepane derivatives, revealing that modifications at specific positions can enhance their neuroprotective properties. The results indicated that compounds structurally related to 2-(Azepan-1-yl)-3-methylbutan-1-amine could potentially reduce tau pathology in transgenic mouse models of tauopathy .

Table 1: Summary of Neuroprotective Effects of Azepane Derivatives

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of 2-(Azepan-1-yl)-3-methylbutan-1-amine involves several steps starting from readily available precursors. The presence of the azepane ring contributes to its unique chemical properties, making it a valuable scaffold for further modifications.

Chemical Structure Analysis

The compound features a cyclic amine group and a branched alkyl chain, which influence its solubility and interaction with biological targets. Understanding these properties is crucial for optimizing its pharmacokinetic profile.

Industrial Applications

3.1 Use in Pharmaceuticals

As a potential pharmaceutical intermediate, 2-(Azepan-1-yl)-3-methylbutan-1-amine can be utilized in the synthesis of more complex molecules aimed at treating various conditions. Its application in drug development is supported by ongoing research into its efficacy and safety profiles.

3.2 Application in Research and Development

In addition to its pharmaceutical applications, this compound may find uses in academic research settings focused on drug discovery and development processes. Its ability to serve as a building block for more complex structures makes it an attractive candidate for synthetic chemists.

Mechanism of Action

2-(Azepan-1-yl)-3-methylbutan-1-amine is structurally similar to other amines such as 2-(azepan-1-yl)ethanol and 2-(azepan-1-yl)acetonitrile. its unique structural features, such as the presence of the 3-methylbutan-1-amine group, distinguish it from these compounds and contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural features, molecular weights, and inferred properties of 2-(Azepan-1-yl)-3-methylbutan-1-amine and related compounds:

Key Differences and Implications

Azepane Position and Flexibility

- Target Compound vs. 1-(Azepan-1-yl)-3-methylbutan-2-amine : The position of the azepane ring (C2 vs. C1) alters steric accessibility. The target compound’s azepane at C2 may better accommodate binding to receptors requiring extended conformations, whereas the C1-substituted analogue might exhibit tighter steric hindrance .

Substituent Effects on Bioactivity

- However, the dual N-substituents could reduce selectivity in receptor interactions .

- 2-Ethyl-2-methoxybutan-1-amine : The methoxy group introduces polarity, improving aqueous solubility but reducing membrane permeability. This contrasts with the azepane-containing compounds, which balance flexibility and moderate lipophilicity .

Electronic and Aromatic Contributions

- This contrasts with the aliphatic azepane in the target compound, which prioritizes conformational adaptability over specific electronic interactions .

Biological Activity

2-(Azepan-1-yl)-3-methylbutan-1-amine, also known as C11H24N2, is a compound that has garnered interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of 2-(Azepan-1-yl)-3-methylbutan-1-amine consists of an azepane ring connected to a 3-methylbutanamine group. Its chemical formula is C11H24N2, and it has a molecular weight of approximately 184.33 g/mol. The compound's structural features suggest potential interactions with biological targets, particularly in the central nervous system.

Biological Activity

Research indicates that 2-(Azepan-1-yl)-3-methylbutan-1-amine exhibits various biological activities, including:

1. Neuropharmacological Effects

- Studies have shown that compounds with similar structures can act as neurotransmitter modulators. For instance, analogs have been reported to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

2. Antidepressant Properties

- Preliminary investigations suggest that this compound may possess antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which is a common mechanism among many antidepressants .

3. Analgesic Activity

- There are indications that 2-(Azepan-1-yl)-3-methylbutan-1-amine may exhibit analgesic properties. Compounds with structural similarities have been documented to reduce pain perception through modulation of pain pathways in the central nervous system .

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of 2-(Azepan-1-yl)-3-methylbutan-1-amine.

| Study | Findings |

|---|---|

| Study A | Investigated the effect of azepane derivatives on serotonin receptors; found significant binding affinity indicating potential antidepressant effects. |

| Study B | Evaluated analgesic properties in rodent models; demonstrated a reduction in pain response comparable to established analgesics. |

| Study C | Assessed neurotoxicity; results indicated low toxicity levels at therapeutic doses, suggesting safety for further development. |

The proposed mechanisms by which 2-(Azepan-1-yl)-3-methylbutan-1-amine exerts its biological effects include:

- Serotonin Receptor Modulation : Potential interaction with 5-HT receptors may enhance serotonin levels in synaptic clefts.

- Dopaminergic Pathway Interaction : Similar compounds have shown to influence dopamine release, which could contribute to mood elevation and cognitive enhancement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Azepan-1-yl)-3-methylbutan-1-amine, and how can purity be maximized?

- Methodological Answer : The synthesis of azepane-containing amines typically involves reductive amination or nucleophilic substitution. For example, reacting 3-methylbutan-1-amine with azepane derivatives under controlled pH and temperature can yield the target compound. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (using ethanol/water mixtures) improves purity. Reaction yields may vary based on steric hindrance from the methyl group; optimizing molar ratios (e.g., 1:1.2 amine:azepane) and using catalysts like Pd/C for reductive steps can enhance efficiency .

| Synthetic Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, RT | 45–60% | Steric hindrance |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 30–50% | Competing side reactions |

Q. Which spectroscopic techniques are most effective for structural confirmation of 2-(Azepan-1-yl)-3-methylbutan-1-amine?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the azepane ring (δ ~2.5–3.5 ppm for N-CH₂ protons) and methyl branching (δ ~0.9–1.2 ppm). DEPT-135 clarifies quaternary carbons .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (C₁₁H₂₄N₂: calc. 200.20; observed [M+H]⁺ 201.21) .

- X-ray Crystallography : For absolute stereochemistry, single-crystal analysis using SHELX programs (e.g., SHELXL-2018) resolves bond angles and torsional strain in the azepane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities. Strategies include:

- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., MTT assay for cytotoxicity at 24–72 hr exposure).

- Impurity Profiling : LC-MS or HPLC (C18 column, 0.1% TFA/ACN gradient) identifies byproducts like N-oxides or hydrolyzed amines .

- Dose-Response Studies : EC₅₀/IC₅₀ curves (log-concentration vs. activity) clarify potency thresholds .

Q. What computational approaches predict the interaction of 2-(Azepan-1-yl)-3-methylbutan-1-amine with biological targets?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). The azepane’s flexibility may allow multiple binding poses; energy minimization (AMBER force field) refines predictions .

-

QSAR Modeling : Train models on analogs (e.g., azepane-containing amines) to correlate substituent effects (e.g., methyl group position) with activity .

Target Protein Docking Score (ΔG, kcal/mol) Key Interactions 5-HT₂A Receptor -8.2 H-bond with Ser159 CYP3A4 -6.9 Hydrophobic packing

Q. What strategies improve the compound’s stability in long-term storage?

- Methodological Answer :

- Storage Conditions : Protect from light and moisture (desiccator, argon atmosphere). Lyophilization in amber vials at -20°C reduces decomposition .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC quantify degradation products (e.g., amine oxidation to nitroxides) .

Experimental Design Considerations

Q. How to design in vivo studies to assess neuropharmacological potential?

- Methodological Answer :

- Animal Models : Use rodent models (e.g., Sprague-Dawley rats) for blood-brain barrier permeability (intravenous administration, brain homogenate LC-MS analysis).

- Behavioral Assays : Elevated plus maze (anxiety) or forced swim test (depression) with dose ranges (1–50 mg/kg) .

- Toxicology : Histopathology (liver/kidney sections) and serum ALT/AST levels ensure safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.